molecular formula C19H25NO4 B2708826 (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid CAS No. 959584-07-7

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2708826
CAS No.: 959584-07-7
M. Wt: 331.412
InChI Key: GUKHUCVSJCNYEV-ZHANPKHBSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position.
  • A (2S,4R) configuration, critical for chiral recognition in biological systems.
  • An (E)-3-phenylprop-2-enyl substituent at the 4-position, contributing to π-π interactions and hydrophobicity.
  • A carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-10,15-16H,11-13H2,1-3H3,(H,21,22)/b10-7+/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHUCVSJCNYEV-ZHANPKHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, position it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound's molecular formula is C15H23N1O4C_{15}H_{23}N_{1}O_{4}, with a molecular weight of approximately 277.36 g/mol. The stereochemistry is defined by the (2S,4R) configuration, which is crucial for its biological interactions.

PropertyValue
Molecular Formula C₁₅H₂₃N₁O₄
Molecular Weight 277.36 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the unique functional groups allow it to modulate enzyme activity or act as a ligand for certain biological targets. For instance, compounds with similar structures have been studied for their roles as inhibitors in various biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism or lipid synthesis.
  • Receptor Interaction : The presence of the phenylpropene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Case Studies and Research Findings

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar pyrrolidine derivatives have been investigated for their DPP-IV inhibitory properties, which are beneficial in managing type 2 diabetes by prolonging the action of incretin hormones like GLP-1. Research indicates that modifications to the pyrrolidine structure can enhance selectivity and efficacy against DPP-IV.
    • Study Reference : A study showed that derivatives of pyrrolidine with specific substitutions exhibited significant inhibition of DPP-IV with IC50 values in the nanomolar range, indicating strong potential for therapeutic use in diabetes management .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways.
    • Research Findings : A recent investigation highlighted that compounds structurally related to (2S,4R)-1-(...) exhibited significant antiproliferative effects on cancer cells, suggesting a promising avenue for further exploration in oncology .

Comparative Analysis

To understand the uniqueness of (2S,4R)-1-(...), it is essential to compare it with similar compounds:

Compound NameDPP-IV InhibitionAnticancer Activity
(2S,4R)-1-(...)YesModerate
(2S,4R)-4-Hydroxymethylpyrrolidine-2-carboxylic acidModerateHigh
(2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidineYesLow

Comparison with Similar Compounds

Substituent-Driven Variations in Molecular Properties

Key analogs and their distinguishing features:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Functional Groups Reference
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Phenyl 291.34 Boc, carboxylic acid
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-Fluorobenzenesulfonyl, hydroxy 289.28 Sulfonyl, hydroxy, carboxylic acid
(3R,4S)-Boc-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid 3-(Trifluoromethyl)phenyl 359.34 Boc, CF3, carboxylic acid
Boc-Hyp(Bzl)-OH [(2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid] Benzyloxy 321.37 Boc, benzyl ether, carboxylic acid

Key Observations :

  • Hydrophobicity : The (E)-3-phenylprop-2-enyl group in the target compound likely enhances lipophilicity compared to hydroxy or sulfonyl substituents, similar to benzyloxy or CF3 groups .
  • Acid-Base Properties : The carboxylic acid group (pKa ~2–3) enables pH-dependent solubility, while Boc protection improves stability under basic conditions .

Stability and Reactivity

  • Boc Group Stability : Labile under acidic conditions (e.g., TFA), enabling deprotection for further functionalization .
  • Propenyl Group Reactivity : The (E)-3-phenylprop-2-enyl moiety may participate in Michael additions or Diels-Alder reactions, unlike inert phenyl or benzyloxy groups .
  • Hazard Profile : Similar Boc-protected compounds exhibit low acute toxicity but may cause irritation (H315, H319) .

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